methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
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Description
Methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H14FN5O3S and its molecular weight is 399.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many drugs with structural similarity to dna bases such as adenine and guanine, which is a characteristic of this compound, are effective in their action .
Mode of Action
Compounds with similar structures often interact with their targets through hydrogen bonding, given their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .
Biochemical Pathways
Compounds with similar structures have been found to possess various bioactivities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Pharmacokinetics
The structural features of this compound, such as its solubility, polarity, and lipophilicity, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to possess various bioactivities, suggesting that this compound may also have diverse biological effects .
Action Environment
The structural features of this compound, such as its solubility, polarity, and lipophilicity, suggest that it may be influenced by factors such as ph and temperature .
Properties
IUPAC Name |
methyl 5-[[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3S/c1-26-18(25)14-7-6-13(27-14)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSAFFQQWWTOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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